molecular formula C22H36O5 B13399442 7-[5-Hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid

7-[5-Hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid

Cat. No.: B13399442
M. Wt: 380.5 g/mol
InChI Key: ZEMOZGYCFBTCMC-UHFFFAOYSA-N
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Description

16,16-Dimethyl-prostaglandin D2 is a synthetic analog of prostaglandin D2, a bioactive lipid involved in various physiological processes. This compound is characterized by the addition of two methyl groups at the 16th carbon position, which enhances its stability and biological activity. It is known for its role in modulating inflammation, platelet aggregation, and vascular tone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16,16-Dimethyl-prostaglandin D2 involves several steps, starting from commercially available prostaglandin D2. The key steps include:

Industrial Production Methods

Industrial production of 16,16-Dimethyl-prostaglandin D2 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

16,16-Dimethyl-prostaglandin D2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

16,16-Dimethyl-prostaglandin D2 has a wide range of scientific research applications, including:

Mechanism of Action

16,16-Dimethyl-prostaglandin D2 exerts its effects by binding to specific prostaglandin receptors, primarily the DP1 and DP2 receptors. This binding activates G-protein-coupled receptor signaling pathways, leading to various downstream effects such as:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16,16-Dimethyl-prostaglandin D2 is unique due to its enhanced stability and prolonged half-life, making it more effective in biological systems. Its resistance to metabolic degradation allows for sustained biological activity, which is advantageous in therapeutic applications .

Properties

IUPAC Name

7-[5-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-18,20,23,25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMOZGYCFBTCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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